
N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid is a chemical compound known for its unique structure and properties. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring. This compound is characterized by the presence of a tert-butyl group, an isopropyl group, and a carboximidic acid functional group attached to a cycloheptane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cycloheptanone with tert-butyl bromide and isopropyl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to a series of reactions, including oxidation and imidation, to introduce the carboximidic acid functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboximidic acid group to an amine or other reduced forms.
Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptane amines.
科学研究应用
N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid exerts its effects involves interactions with molecular targets and pathways. The carboximidic acid group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s hydrophobic tert-butyl and isopropyl groups can interact with lipid membranes, affecting membrane stability and permeability.
相似化合物的比较
Similar Compounds
- N-tert-Butyl-1-(propan-2-yl)cyclohexane-1-carboximidic acid
- N-tert-Butyl-1-(propan-2-yl)cyclopentane-1-carboximidic acid
- N-tert-Butyl-1-(propan-2-yl)cyclooctane-1-carboximidic acid
Uniqueness
N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered ring analogs. The presence of both tert-butyl and isopropyl groups further enhances its steric and electronic characteristics, making it a valuable compound in various applications.
属性
CAS 编号 |
56471-44-4 |
|---|---|
分子式 |
C15H29NO |
分子量 |
239.40 g/mol |
IUPAC 名称 |
N-tert-butyl-1-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C15H29NO/c1-12(2)15(10-8-6-7-9-11-15)13(17)16-14(3,4)5/h12H,6-11H2,1-5H3,(H,16,17) |
InChI 键 |
KTONFZFXZYYJQE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(CCCCCC1)C(=O)NC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


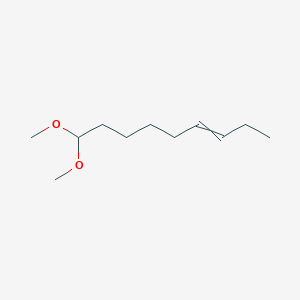
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
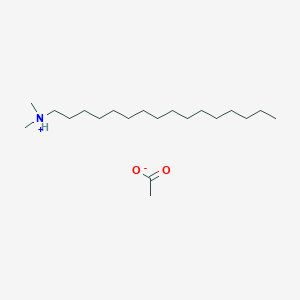
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)
![[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)
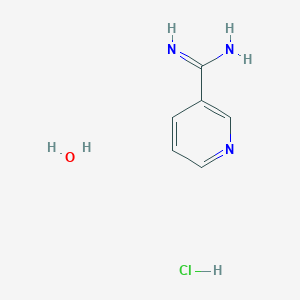
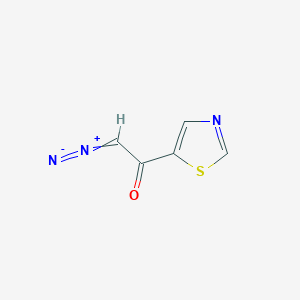
![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
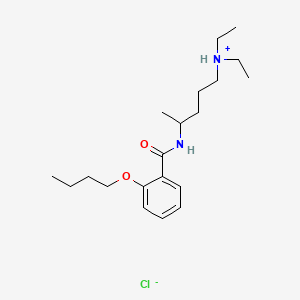
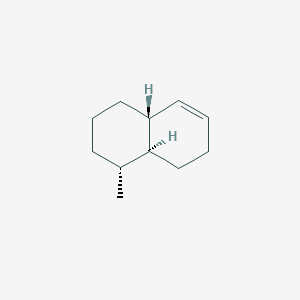
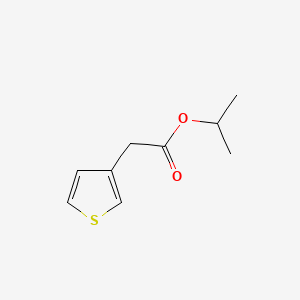
![N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride](/img/structure/B13800505.png)
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)

